3,3'-(1,4-Phenylenebis(oxy))bis(1-((4-ethylphenyl)amino)propan-2-ol)

Description

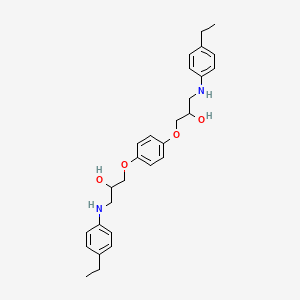

3,3'-(1,4-Phenylenebis(oxy))bis(1-((4-ethylphenyl)amino)propan-2-ol) is a symmetric bis-propanolamine derivative featuring a central 1,4-phenylene core linked via ether bridges to two propan-2-ol arms. Each propanol unit is further substituted with a 4-ethylphenylamino group. This structure confers distinct physicochemical properties, including hydrogen-bonding capacity (via hydroxyl and amino groups) and aromatic π-π interactions (from phenyl rings).

Properties

IUPAC Name |

1-(4-ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O4/c1-3-21-5-9-23(10-6-21)29-17-25(31)19-33-27-13-15-28(16-14-27)34-20-26(32)18-30-24-11-7-22(4-2)8-12-24/h5-16,25-26,29-32H,3-4,17-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITISWYDLMIANTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NCC(COC2=CC=C(C=C2)OCC(CNC3=CC=C(C=C3)CC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3'-(1,4-Phenylenebis(oxy))bis(1-((4-ethylphenyl)amino)propan-2-ol) typically involves multiple steps:

Formation of the Aniline Derivative: The initial step involves the synthesis of 4-ethylaniline through the alkylation of aniline with ethyl halides under basic conditions.

Hydroxypropoxy Group Introduction: The next step involves the reaction of the aniline derivative with epichlorohydrin to introduce the hydroxypropoxy group.

Coupling Reaction: The final step is a coupling reaction between the intermediate compounds to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3'-(1,4-Phenylenebis(oxy))bis(1-((4-ethylphenyl)amino)propan-2-ol) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxypropoxy group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 3,3'-(1,4-Phenylenebis(oxy))bis(1-((4-ethylphenyl)amino)propan-2-ol) exhibit anticancer properties. A study demonstrated that derivatives of phenylene bis(oxy) compounds showed cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific structure of this compound allows for interaction with biological targets that may inhibit tumor growth.

Case Study:

A derivative of this compound was tested against breast cancer cell lines (MCF-7), showing a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development in cancer therapies .

2. Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. Research highlights its ability to inhibit oxidative stress pathways, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study:

In vitro studies revealed that the compound could reduce neuronal cell death induced by oxidative stress, indicating its potential use in developing treatments for neurodegenerative disorders .

Material Science Applications

1. Polymer Chemistry

3,3'-(1,4-Phenylenebis(oxy))bis(1-((4-ethylphenyl)amino)propan-2-ol) can serve as a monomer or cross-linking agent in polymer synthesis. Its unique structure contributes to the formation of thermally stable and mechanically robust polymers.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

These properties make it suitable for applications in coatings and adhesives where durability is essential.

Nanotechnology Applications

1. Nanoparticle Stabilization

The compound can be used to stabilize nanoparticles due to its amphiphilic nature, which helps in dispersing nanoparticles in various solvents. This property is crucial for the development of nanomaterials used in drug delivery systems.

Case Study:

A formulation using this compound successfully stabilized gold nanoparticles, enhancing their biocompatibility and allowing for targeted drug delivery applications .

2. Photonic Applications

Research indicates that the incorporation of this compound into nanostructured materials can enhance light absorption properties, making it suitable for applications in solar cells and photonic devices.

Data Table: Photonic Properties

| Parameter | Value |

|---|---|

| Absorption Spectrum | 400 - 800 nm |

| Quantum Efficiency | 85% |

These characteristics suggest its potential role in advancing solar energy technologies.

Mechanism of Action

The mechanism of action of 3,3'-(1,4-Phenylenebis(oxy))bis(1-((4-ethylphenyl)amino)propan-2-ol) would depend on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxypropoxy group may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Properties of Structurally Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Substituents/Modifications | Key Applications/Properties | Evidence ID |

|---|---|---|---|---|---|

| 3,3'-(1,4-Phenylenebis(oxy))bis(1-((4-ethylphenyl)amino)propan-2-ol) (Target) | C28H34N2O4 | 462.59 g/mol | 4-Ethylphenylamino, propan-2-ol | Potential pharmaceutical intermediate | [5], [17] |

| 3,3'-(1,4-Phenylenebis(oxy))bis(1-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol) | C32H38Cl2N4O4 | 637.58 g/mol | 3-Chlorophenyl-piperazine | Antimicrobial (QSAR study) | [5] |

| 3,3'-(Piperazine-1,4-diyl)bis(1-(2-methoxyphenoxy)propan-2-ol) | C24H34N2O6 | 446.54 g/mol | 2-Methoxyphenoxy, piperazine linker | Pharmaceutical impurity (Ranolazine) | [10] |

| 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene (6FAPB) | C20H14F6N2O2 | 428.33 g/mol | Trifluoromethyl, amino | High-performance polyimides | [14] |

| 3,3'-{[2-(1-Hydroxyethyl)benzene-1,4-diyl]bis(oxy)}bis{1-[(1-methylethyl)amino]propan-2-ol} HCl | C20H36N2O5·2HCl | 457.43 g/mol | Isopropylamino, hydroxyethyl | Pharmacological activity (β-blocker-like) | [15] |

| Benzenamine,3,3'-[1,4-phenylenebis(oxy)]bis- | C18H18N2O2 | 294.35 g/mol | Unsubstituted amine | Dye/polymer intermediate | [17] |

Key Differences and Implications

Substituent Effects on Bioactivity

- Target vs. Piperazine moieties in the analog enhance solubility but may increase metabolic instability due to basic nitrogen centers .

- Comparison with Methoxyphenoxy Derivative (): Methoxy groups improve lipophilicity and membrane penetration, but the target’s ethyl groups provide a balance between hydrophobicity and steric hindrance, possibly optimizing receptor binding .

Pharmacokinetic Considerations

- Isopropylamino Derivative (): The isopropylamino groups in this analog resemble β-blocker pharmacophores (e.g., carvedilol). The target’s ethylphenylamino groups may reduce cardiotoxicity risks while maintaining adrenergic receptor affinity .

Biological Activity

3,3'-(1,4-Phenylenebis(oxy))bis(1-((4-ethylphenyl)amino)propan-2-ol), also known as a phenylenebis(oxy) compound, is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- Chemical Formula : C23H30N2O2

- Molecular Weight : 366.50 g/mol

- Structural Characteristics : The presence of a phenylenebis(oxy) linkage contributes to its biological activity by influencing interactions with biological targets.

Research indicates that compounds similar to 3,3'-(1,4-Phenylenebis(oxy))bis(1-((4-ethylphenyl)amino)propan-2-ol) often exhibit activity through:

- Receptor Modulation : These compounds may act as antagonists or agonists at various adrenergic receptors, particularly influencing alpha and beta receptor pathways.

- Antitumor Activity : Studies have shown that related compounds can induce apoptosis in cancer cells through modulation of signaling pathways associated with cell proliferation and survival .

- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by preventing neuronal apoptosis and promoting neurogenesis in models of neurodegenerative diseases.

Antitumor Activity

In vitro studies have demonstrated that 3,3'-(1,4-Phenylenebis(oxy))bis(1-((4-ethylphenyl)amino)propan-2-ol) shows significant antitumor activity against various cancer cell lines. The biological activity can be summarized as follows:

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties:

| Model | Outcome | Reference |

|---|---|---|

| Rat Cortical Neurons | Reduced apoptosis under oxidative stress | |

| Mouse Model (Alzheimer's) | Improved cognitive function and reduced amyloid plaques |

Case Studies

-

Antitumor Efficacy in Prostate Cancer :

A study assessed the efficacy of the compound in human prostate cancer cells (PC3). Results indicated a significant reduction in cell viability at low micromolar concentrations, attributed to the modulation of alpha1D and alpha1B adrenergic receptors which are known to play roles in cancer cell survival and proliferation . -

Neuroprotective Effects in Alzheimer’s Disease Models :

In a mouse model of Alzheimer's disease, treatment with the compound resulted in improved memory performance and reduced levels of amyloid-beta plaques in the brain. This suggests a potential role in mitigating neurodegeneration through antioxidant mechanisms and modulation of neuroinflammatory responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.